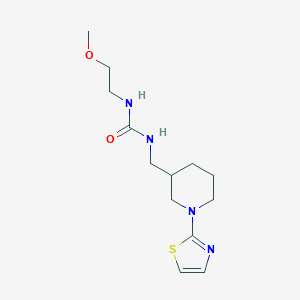

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea, also known as MTIP, is a small molecule that has been studied for its potential therapeutic applications in various diseases. MTIP has been found to have a unique mechanism of action, which makes it a promising candidate for drug development.

Aplicaciones Científicas De Investigación

Acetylcholinesterase Inhibition

One application area involves the synthesis and biochemical evaluation of related compounds for their antiacetylcholinesterase activity. The study by Vidaluc et al. (1995) investigated flexible ureas with varying spacer lengths and substituents for their potential to inhibit acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. The research indicates the importance of spacer length and substitution pattern for optimal inhibitory activity, suggesting that derivatives of the compound could potentially be tailored for enhanced enzyme inhibition (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Enzymatic Acylation in Green Chemistry

Another relevant study focuses on the enzymatic acylation of pharmacologically interesting nucleosides, demonstrating the use of green chemistry principles in the synthesis of nucleoside derivatives. The research by Simeó et al. (2009) highlights the use of 2-methyltetrahydrofuran (MeTHF) as a greener alternative to traditional solvents, with implications for the synthesis of compounds related to "1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea" in more environmentally friendly conditions (Simeó, Sinisterra, & Alcántara, 2009).

Steric Effects in Organic Synthesis

Research by Hassel and Seebach (1978) on the metalation and cleavage of highly hindered ureas provides insights into the steric effects influencing the reactivity and stability of urea derivatives. This study offers a foundational understanding of how steric hindrance can be leveraged in the design and synthesis of novel compounds with potential applications in medicinal chemistry and organic synthesis (Hassel & Seebach, 1978).

Anticancer Activity

The development of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents by Feng et al. (2020) showcases the potential for related compounds to serve as potent inhibitors of cancer cell proliferation. This study emphasizes the role of diaryl ureas in medicinal chemistry as promising candidates for cancer therapy, indicating a possible application avenue for derivatives of "1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea" in oncology (Feng, Li, Liang, Zhang, Tan, Ding, Wang, Liu, & Hu, 2020).

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-3-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O2S/c1-19-7-4-14-12(18)16-9-11-3-2-6-17(10-11)13-15-5-8-20-13/h5,8,11H,2-4,6-7,9-10H2,1H3,(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUDPQSWJTUFHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NCC1CCCN(C1)C2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyethyl)-3-((1-(thiazol-2-yl)piperidin-3-yl)methyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1H-benzo[d]imidazol-2-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide](/img/structure/B2715070.png)

![N-cyclopropyl-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2715079.png)

![N-cyclohexyl-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2715089.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715090.png)